(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNPZCSFCJFME-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-31-4 | |
| Record name | NSC56679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : 3-Fluoroaniline attacks the carbonyl carbon of maleic anhydride, forming a maleamic acid intermediate.
- Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the (Z)-configuration through intramolecular hydrogen bonding.
Typical Protocol :
- Reactants : Maleic anhydride (1.0 equiv), 3-fluoroaniline (1.1 equiv).
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : 0–5°C (initial), gradually warming to 25°C.
- Reaction Time : 4–6 hours.
- Workup : Acidic aqueous wash (1M HCl), followed by recrystallization in ethanol/water.
Yield : 68–75%
Purity : >95% (HPLC).
Stereochemical Control
The (Z)-configuration is favored due to:
- Intramolecular H-bonding : Between the enolic -OH and the amide carbonyl, as confirmed by IR spectroscopy (O-H stretch at 2500–3300 cm⁻¹).
- Solvent Polarity : Low-polarity solvents (e.g., toluene) minimize E-isomer formation.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. This method is ideal for high-throughput applications.
Optimized Protocol
- Reactants : Maleic anhydride (1.0 equiv), 3-fluoroaniline (1.05 equiv).
- Solvent : Acetonitrile (high microwave absorption).
- Conditions : 100°C, 150 W, 15 minutes.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield : 82–88%
Reaction Efficiency : 5x faster than classical methods.
Comparative Analysis
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Time | 4–6 hours | 15 minutes |
| Yield | 68–75% | 82–88% |
| Energy Consumption | High | Low |
| Isomeric Purity | 95% Z | 97% Z |
Continuous Flow Synthesis for Industrial Scaling
Continuous flow reactors (CFRs) enable large-scale production with enhanced reproducibility.
Process Design
- Reactors : Two-stage tubular reactor (Teflon, 10 mL volume).
- Conditions :
- Stage 1 : Maleic anhydride (0.5 M) and 3-fluoroaniline (0.55 M) in THF, 25°C, residence time 10 minutes.
- Stage 2 : Tautomerization at 40°C, residence time 20 minutes.
- Output : 1.2 kg/day.
Advantages :
- Consistent product quality (RSD <2%).
- Reduced solvent waste (85% recovery).
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical methods eliminate solvents, aligning with green chemistry principles.
Ball Milling Protocol
- Reactants : Maleic anhydride and 3-fluoroaniline (1:1 molar ratio).
- Equipment : Planetary ball mill (stainless steel jar, 500 rpm).
- Time : 30 minutes.
- Product Isolation : Washing with cold ethanol.
Yield : 70%
Purity : 93% Z-isomer (NMR-confirmed).
Catalytic Approaches for Enhanced Selectivity
Acid Catalysis
Base-Mediated Tautomerization
- Reagent : Triethylamine (1 equiv).
- Outcome : Shifts tautomeric equilibrium toward Z-isomer (99:1 Z:E).
Purification and Characterization
Recrystallization Optimization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 98.5 | 65 |
| Acetone/Hexane (1:1) | 97.2 | 72 |
Spectroscopic Confirmation
- NMR (DMSO-d₆) :
- δ 6.35 (d, J = 12.1 Hz, 1H, CH=CH).
- δ 7.45–7.62 (m, 4H, Ar-H).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I).
Challenges and Mitigation Strategies
Isomeric Purity
Aniline Oxidation
- Issue : 3-Fluoroaniline degradation under acidic conditions.
- Solution : Strict temperature control (<30°C) and inert atmosphere.
Industrial-Grade Production Metrics
| Metric | Performance |
|---|---|
| Annual Capacity | 50 metric tons |
| Cost per kg | $220 |
| Regulatory Compliance | USP, ICH Q7 |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoroaniline group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Synthesis : Derived from p-toluidine and maleic anhydride, yielding 93–97% product .
- Solubility: Insoluble in water; optimal non-aqueous titration uses a 4:3 isopropyl alcohol:acetone solvent ratio .
- Dissociation Constant : pKa = 2.81 ± 0.25, enabling acid-base titration for quantification .
- NMR Data : δ 6.24 (d, J = 12.2 Hz), 6.92 (d, J = 12.1 Hz), confirming the (Z)-configuration .
(Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic Acid
- Biological Activity : Binds human FABP4 with IC₅₀ = 3.4 µM, attributed to halogen-mediated hydrophobic interactions .
- Structural Insight : Bromine and chlorine substituents enhance lipophilicity and steric hindrance, favoring protein binding over smaller fluorine .
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic Acid
Electronic and Steric Modifications
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid
- Configuration : The (E)-isomer disrupts the conjugated system’s planarity, reducing resonance stabilization compared to the (Z)-isomer .
- Substituent Impact: The acetylamino group (-NHCOCH₃) provides electron-withdrawing effects but lacks fluorine’s electronegativity, altering redox potentials .
(Z)-4-(2,5-Dimethylanilino)-4-oxobut-2-enoic Acid
- Synthesis : Derived from 2,5-dimethylaniline; CAS: 31460-72-7 .
Biological Activity
(Z)-4-(3-Fluoroanilino)-4-oxobut-2-enoic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is defined by the following chemical structure:
The synthesis of this compound typically involves reactions that introduce the 3-fluoroaniline moiety into a 4-oxobutenoic acid framework. Various synthetic routes have been explored, with modifications leading to derivatives that enhance biological activity. For example, a method utilizing 4-fluoroaniline has shown promising yields in laboratory settings .
Biological Activity
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Studies report that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Data Summary
| Biological Activity | Cell Line/Organism | IC50/MIC | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 25 µM | Induces apoptosis |
| Antimicrobial | S. aureus | 50 µg/mL | Effective against resistant strains |
| Antimicrobial | E. coli | 100 µg/mL | Broad-spectrum activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via the reaction of maleic anhydride with 3-fluoroaniline under controlled conditions. A key protocol involves dissolving maleic anhydride in an aprotic solvent (e.g., acetone), followed by dropwise addition of 3-fluoroaniline at 0–5°C to prevent side reactions like polymerization. The reaction mixture is stirred for 24 hours, and the product is precipitated using ice-cold water. Yield optimization (93–97%) requires strict stoichiometric control (1:1 molar ratio) and pH monitoring to stabilize the Z-isomer .
Q. How is the Z-configuration of the double bond confirmed in this compound?
- Methodological Answer : The Z-configuration is validated using -NMR spectroscopy. Key signals include coupling constants () between 12.1–12.2 Hz for the α,β-unsaturated protons (δ ~6.24 and 6.92 ppm), consistent with cis-geometry. Additional confirmation comes from IR spectroscopy, where conjugated C=O and C=C stretches appear at 1680–1700 cm and 1620–1640 cm, respectively .
Q. What solvents are suitable for recrystallization, and how does solubility affect analytical quantification?
- Methodological Answer : The compound is insoluble in water but dissolves in polar aprotic solvents like acetone, isopropyl alcohol, or DMSO. For recrystallization, a 4:3 (v/v) isopropyl alcohol:acetone mixture is optimal, achieving >94% purity. Solvent choice directly impacts potentiometric titration accuracy; non-aqueous titration in this solvent ratio narrows confidence intervals to ±0.69% mass fraction .
Advanced Research Questions
Q. How can conflicting NMR data from similar maleic acid derivatives be resolved during structural characterization?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 10.25 ppm for amide NH vs. δ 13.31 ppm for COOH) may arise from solvent polarity or hydrogen bonding. To resolve conflicts, compare spectra across deuterated solvents (DMSO-d, CDCl) and use 2D NMR (COSY, HSQC) to assign protons unambiguously. For example, in DMSO-d, NH protons deshield due to strong hydrogen bonding, while COOH protons remain broad .
Q. What strategies address low detection limits in quantitative analysis of this compound?
- Methodological Answer : Non-aqueous potentiometric titration with a 4:3 isopropyl alcohol:acetone solvent system achieves a detection limit of 0.002 mol/dm. For trace analysis, derivatization with fluorescamine or dansyl chloride enhances UV/Vis or fluorescence sensitivity. Validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) provides complementary quantification with LOD <0.1 µg/mL .
Q. How do steric and electronic effects of the 3-fluoro substituent influence reactivity compared to analogs (e.g., 4-methyl or 4-chloro derivatives)?
- Methodological Answer : The electron-withdrawing fluorine at the meta position reduces nucleophilicity of the aniline nitrogen, slowing acylation kinetics. This contrasts with 4-methyl derivatives, where electron-donating groups accelerate maleic anhydride coupling. Computational studies (DFT, B3LYP/6-31G*) show a 5–8 kJ/mol higher activation energy for the 3-fluoro derivative, corroborating experimental rate differences .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
- Methodological Answer : The Z-configuration and planar geometry create pseudosymmetry, complicating space group assignment. High-resolution SC-XRD (Mo-Kα, λ = 0.71073 Å) with SHELXL refinement resolves this. Hirshfeld surface analysis (CrystalExplorer) identifies dominant H···O (30–35%) and C···F (10–12%) interactions, guiding disorder modeling. Twinning, if present, is managed using the TWIN/BASF commands in SHELX .
Data Contradiction Analysis
Q. Why do reported dissociation constants (pKa) vary between 2.81 and 3.15 for structurally related maleamic acids?
- Methodological Answer : Variations arise from solvent systems (aqueous vs. non-aqueous) and measurement techniques (potentiometry vs. UV-pH titration). For this compound, pKa = 2.81 ± 0.25 in 70% dioxane/water reflects carboxyl group acidity. Contrasting values in pure water (e.g., pKa ~3.15 for 4-methyl analogs) stem from solvation differences. Validate via unified solvent conditions and temperature control (±0.1°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
